(2,4-dichlorophenyl) (E)-3-phenylprop-2-enoate
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Overview
Description
(2,4-Dichlorophenyl) (E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a 2,4-dichlorophenyl group and a phenylprop-2-enoate moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl) (E)-3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactors has been explored to improve reaction efficiency and achieve higher yields .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl) (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted phenylpropanoids .
Scientific Research Applications
(2,4-Dichlorophenyl) (E)-3-phenylprop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of (2,4-dichlorophenyl) (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,4-dichlorophenyl) (E)-3-phenylprop-2-enoate include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.
Dichlorprop: A herbicide with a similar phenoxy structure.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 2,4-dichlorophenyl group and the phenylprop-2-enoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
(2,4-dichlorophenyl) (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-7-8-14(13(17)10-12)19-15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDLYUKVYYXDL-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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